5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride
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Overview
Description
5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of a bromine atom at the 5-position of the pyrimidinone ring enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride typically involves the Biginelli reaction, a three-component condensation reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. Various catalysts can be used, including Lewis acids, silica-supported solid acids, and reusable heterogeneous catalysts like HPA-Montmorillonite-KSF .
Industrial Production Methods
In industrial settings, the Biginelli reaction is often optimized for higher yields and shorter reaction times. Solvent-free conditions and microwave irradiation are some of the methods employed to enhance the efficiency of the reaction. The use of recyclable catalysts also makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in further condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation reactions can produce pyrimidine oxides .
Scientific Research Applications
5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2-dihydropyridin-2-one
- 5-Bromo-1,2-dihydropyrimidin-2-one hydrobromide
- 5-Bromopyrimidine-2-carbonitrile
Uniqueness
Compared to similar compounds, 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This enhances its solubility and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial synthesis .
Properties
IUPAC Name |
5-bromo-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIYCPOXEBOZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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